9-(2H-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
9-(2H-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a purine core, which is a common motif in many biologically active molecules, and is substituted with a benzodioxole and a methylphenyl group, contributing to its distinct chemical behavior.
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4/c1-10-3-2-4-11(7-10)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)12-5-6-13-14(8-12)29-9-28-13/h2-8H,9H2,1H3,(H2,21,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLJPTXBOSMRFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the purine core, followed by the introduction of the benzodioxole and methylphenyl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
9-(2H-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, leading to a diverse array of derivatives with potentially unique properties.
Scientific Research Applications
Chemistry
In chemistry, 9-(2H-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable compound for developing new synthetic methodologies and exploring reaction mechanisms.
Biology and Medicine
In biology and medicine, this compound is of interest due to its potential biological activity. Compounds with purine cores are often found in nucleotides and nucleosides, which are essential for various biological processes. Researchers are investigating its potential as a therapeutic agent, particularly in areas such as cancer treatment, antiviral therapies, and enzyme inhibition.
Industry
In the industrial sector, this compound could be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique properties may lead to the creation of products with enhanced performance or novel functionalities.
Mechanism of Action
The mechanism by which 9-(2H-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, where the compound can bind and modulate their activity. The pathways involved may include inhibition of enzyme activity, interference with DNA or RNA synthesis, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives with various substitutions on the purine core. Examples include:
- 6-thioguanine
- 6-mercaptopurine
- Caffeine
- Theobromine
Uniqueness
What sets 9-(2H-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the benzodioxole and methylphenyl groups may enhance its binding affinity to certain molecular targets or alter its reactivity compared to other purine derivatives.
This detailed overview provides a comprehensive understanding of this compound, highlighting its significance in various scientific domains
Biological Activity
The compound 9-(2H-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound is represented as follows:
- Molecular Formula : C25H20N4O3
- IUPAC Name : this compound
- SMILES Notation : Cc1cccc(-c2cc(Nc(cc3)ccc3C(Nc(cc3)cc4c3OCO4)=O)ncn2)c1
Biological Activity Overview
The biological activities of this compound have been studied in various contexts, primarily focusing on its effects on enzyme inhibition, anti-inflammatory properties, and potential anti-cancer effects.
Enzyme Inhibition
Research indicates that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that similar purine derivatives can inhibit phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes and drug-induced phospholipidosis . The inhibition of PLA2 can lead to reduced inflammatory responses and may provide therapeutic benefits in conditions characterized by excessive inflammation.
Anti-Cancer Properties
Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment. Further investigations are required to elucidate the specific pathways through which this compound exerts its anti-cancer effects.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on PLA2 Inhibition :
- Cytotoxicity Assays :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
